molecular formula C6H10ClNO2 B6238912 (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride CAS No. 61865-62-1

(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride

Cat. No.: B6238912
CAS No.: 61865-62-1
M. Wt: 163.6
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Description

(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride is a cyclopentene derivative with a defined stereochemistry, featuring an amino group at the 4-position and a carboxylic acid group at the 1-position, stabilized as a hydrochloride salt. Key properties include:

  • Molecular formula: C₆H₉NO₂·HCl
  • Molecular weight: 163.602 g/mol
  • CAS numbers: 61865-62-1 (hydrochloride form) and 74201-87-9 (alternative identifier) .
  • Stereochemistry: The (1S,4R) configuration ensures distinct spatial orientation, critical for biological interactions, such as antiviral activity .

The compound is synthesized via stereoselective routes, including sodium borohydride reduction followed by HCl treatment, achieving high yields (81%) and purity (99%) .

Properties

CAS No.

61865-62-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.6

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Protocol:

  • Formation of Diastereomers :

    • The racemic amine (200 g) is dissolved in methanol (1.5 L) at 25–35°C.

    • D-Tartaric acid (1.2 equivalents) is added, and the mixture is stirred for 1 hour.

    • Cooling to 5–10°C induces crystallization of the (1S,4R)-D-tartrate salt, while the (1R,4S)-enantiomer remains in solution.

  • Recrystallization for Enantiomeric Enrichment :

    • The precipitate is isolated via filtration and washed with cold methanol.

    • The salt is dissolved in hot water (70°C) and treated with L-tartaric acid to further purify the (1S,4R)-enantiomer, achieving >98% enantiomeric excess (ee).

Key Parameters:

ParameterValueImpact on Yield/Purity
SolventMethanol/WaterEnhances solubility of salts
Temperature5–10°C (crystallization)Minimizes co-precipitation
Resolving AgentD-Tartaric AcidSelectively binds (1S,4R)

This method’s efficacy hinges on the differential solubility of diastereomeric salts, a cornerstone of classical resolution.

Boc Protection-Deprotection Strategy

Justia Patent 20120101297 outlines a scalable route using tert-butoxycarbonyl (Boc) protection to stabilize the amine group during synthesis.

Stepwise Synthesis:

  • Boc Protection of the Amine :

    • (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (10) is suspended in dichloromethane (10 L) at 5°C.

    • Triethylamine (2.43 L, 2.2 equivalents) and di-tert-butyldicarbonate (3.14 kg, 1.0 equivalent) are added dropwise.

    • The reaction proceeds at 0–10°C for 3.5 hours, followed by 16 hours at room temperature.

  • Work-Up and Isolation :

    • The mixture is washed with 10% KHSO₄ (3 L) to remove excess base, followed by brine (2 × 3 L).

    • Solvent removal under reduced pressure yields (1S,4R)-methyl 4-(tert-butoxycarbonyl)aminocyclopent-2-enecarboxylate as a methanolic solution (90% yield).

  • Acid Hydrolysis to Free Carboxylic Acid :

    • The Boc-protected ester is treated with 6 M HCl in ethyl acetate at 50°C for 4 hours.

    • Acidic work-up (pH 3) precipitates the hydrochloride salt, which is isolated via filtration (85% yield).

Comparative Data:

StepReagents/ConditionsYieldPurity (HPLC)
Boc ProtectionBoc₂O, Et₃N, 0–10°C90%95%
Deprotection/Hydrolysis6 M HCl, 50°C85%98%

This approach mitigates side reactions (e.g., epimerization) by stabilizing the amine during ester hydrolysis.

Crystallization-Induced Asymmetric Transformation

Industrial-scale production often employs crystallization to enhance enantiopurity. US6495711B2 describes seeding techniques to favor the (1S,4R)-enantiomer:

  • Seeding Protocol :

    • After partial resolution, the solution is cooled to 5–10°C.

    • Crystals of the desired enantiomer (0.1% w/w) are added to nucleate selective crystallization.

    • Stirring for 2 hours increases yield from 70% to 92%.

  • Solvent Optimization :

    • Methanol/water mixtures (3:1 v/v) reduce solubility of the target enantiomer, enhancing recovery.

Critical Analysis of Methodologies

Advantages and Limitations:

MethodAdvantagesLimitations
Tartaric Acid ResolutionHigh enantiopurity (>98% ee)Labor-intensive, requires multiple steps
Boc ProtectionScalable, stable intermediatesRequires acidic conditions for deprotection
Seeding CrystallizationImproves yield without chromatographyDependent on solvent polarity

Industrial-Scale Considerations

  • Cost Efficiency : Boc protection-deprotection is preferred for large batches due to lower solvent consumption (8 L/kg vs. 15 L/kg for classical resolution).

  • Regulatory Compliance : Residual solvents (e.g., dichloromethane) must be <600 ppm per ICH guidelines, necessitating azeotropic distillation with methanol .

Chemical Reactions Analysis

Protection/Deprotection of the Amino Group

The primary amine undergoes protection via tert-butoxycarbonyl (Boc) groups under mild conditions. For example:

  • Reagents : Di-tert-butyldicarbonate (Boc₂O), triethylamine (TEA) in dichloromethane or methanol.

  • Conditions : 0–10°C for Boc addition, followed by warming to room temperature.

  • Yield : >90% for Boc-protected derivatives, as demonstrated in large-scale syntheses .

Reaction StepReagents/ConditionsProductYield
Boc protection of NH₂Boc₂O, TEA, CH₂Cl₂, 0°C → RT(1S,4R)-N-Boc-4-aminocyclopentene-1-carboxylate92%

Deprotection occurs under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine.

Carboxylic Acid Functionalization

The carboxylic acid participates in esterification and amidation:

  • Esterification : Reacts with methanol and catalytic H₂SO₄ to form methyl esters .

  • Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).

A two-step enzymatic cascade reaction resolves γ-lactam intermediates, yielding enantiopure γ-amino acids (ee >99%) .

Acid-Base Neutralization

The hydrochloride salt is neutralized to free the amine for downstream reactions:

  • Reagents : Triethylamine or aqueous NaHCO₃.

  • Application : Facilitates subsequent acylation or alkylation without HCl interference .

Diels-Alder Cycloaddition

The cyclopentene ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

  • Conditions : Reflux in toluene or THF.

  • Outcome : Forms bicyclic adducts for complex molecule synthesis.

Enzymatic Resolution

Lipases and lactamases resolve enantiomers via selective hydrolysis:

  • Example : Lipase CCL hydrolyzes the (R)-carboxyl ester of cis/trans mixtures, enriching the desired (1S,4R)-isomer .

  • Efficiency : Enantiomeric excess (ee) >99.5% achieved through kinetic resolution .

EnzymeSubstrateSelectivityee Achieved
Lipase CCLN-Boc amino ester epimers(R)-carboxyl>99%
Chloroperoxidase (CPO-T)Vince lactam derivatives(1S,4R)-isomer>200 (E)

Nucleophilic Substitution

The amino group undergoes alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media.

  • Acylation : Forms amides with acyl chlorides or anhydrides.

Hydrolysis of Esters

Methyl esters are hydrolyzed to carboxylic acids under basic conditions:

  • Reagents : LiOH in methanol/water.

  • Yield : 83.7% for (1S,4R)-4-amino-2-cyclopenten-1-carboxylic acid .

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride exhibits promising antiviral activity. Research has shown that this compound can inhibit viral replication in specific cell lines. For instance, a study demonstrated its effectiveness against the influenza virus by disrupting viral RNA synthesis, thereby reducing viral load in infected cells .

Neurological Applications

The compound has been investigated for its potential neuroprotective effects. It is believed to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have reported that it enhances neuronal survival under oxidative stress conditions .

Pain Management

In analgesic research, this compound has shown efficacy in reducing pain responses in animal models. Its mechanism appears to involve the modulation of pain pathways, making it a candidate for further development as a non-opioid analgesic .

Enzyme Inhibition

This compound is recognized for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit prolyl oligopeptidase, an enzyme implicated in various physiological processes and diseases . The inhibition profile suggests potential therapeutic roles in conditions like hypertension and diabetes.

Protein Interaction Studies

Studies utilizing surface plasmon resonance have shown that this compound can interact with specific proteins involved in cell signaling pathways. This interaction may lead to altered cellular responses and has implications for drug design targeting these pathways .

Polymer Synthesis

In material science, the compound is being explored as a building block for synthesizing novel polymers with unique properties. Its functional groups allow for various chemical modifications that can enhance polymer characteristics such as thermal stability and mechanical strength .

Nanomaterial Development

Recent advancements have seen this compound incorporated into nanomaterials for drug delivery systems. These systems leverage the compound’s properties to improve bioavailability and targeted delivery of therapeutic agents .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAntiviral activity against influenza
Neuroprotective effects
Analgesic potential
BiochemistryEnzyme inhibition (prolyl oligopeptidase)
Protein interactions
Material SciencePolymer synthesis
Nanomaterial development

Case Studies

Case Study 1: Antiviral Efficacy
A laboratory study examined the effect of this compound on influenza virus replication in MDCK cells. The results indicated a significant reduction in viral titers when treated with varying concentrations of the compound.

Case Study 2: Neuroprotection Mechanism
In a study focused on oxidative stress-induced neuronal death, the compound was administered to cultured neurons exposed to hydrogen peroxide. The findings revealed that treated neurons exhibited higher survival rates compared to controls, suggesting its potential as a neuroprotective agent.

Case Study 3: Polymer Characteristics
Research into the use of this compound as a monomer in polymer synthesis showed enhanced thermal properties compared to conventional polymers, indicating its utility in developing advanced materials.

Mechanism of Action

The mechanism of action of (1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Methyl Ester Derivatives

Methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride (CAS 77745-25-6) is a methyl ester analog:

  • Molecular formula: C₇H₁₂ClNO₂
  • Molecular weight : 177.628 g/mol .
  • Key differences: The ester group increases lipophilicity (logP) compared to the carboxylic acid form, influencing membrane permeability.

Enantiomeric forms : The (1R,4S)-methyl ester (CAS 426226-35-9) shares identical molecular weight but differs in stereochemistry, which may lead to divergent biological activity .

N-BOC Protected Derivatives

N-Boc-(1S,4R)-4-aminocyclopent-2-ene-1-carboxylic acid (CAS 172015-79-1):

  • Molecular weight : 227.26 g/mol .
  • Functional group : The tert-butoxycarbonyl (BOC) group protects the amine, enhancing stability during synthetic processes.
  • Applications : Widely used in peptide synthesis to prevent unwanted side reactions .

Salt Forms

  • Free base (CAS 134234-04-1): Lacks the hydrochloride counterion, leading to higher basicity and reduced aqueous solubility .

Ring-Size and Structural Analogs

Cyclohexane derivatives (e.g., 1-amino-2-hydroxycyclohexanecarboxylic acid, CAS 197247-91-9):

  • Molecular formula: C₇H₁₃NO₃ .
  • Hydroxyl group introduces additional hydrogen-bonding sites.

Bicyclic analogs (e.g., (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride):

  • Structure : Incorporates a fused bicyclic system, increasing ring strain and rigidity .
  • Applications : Enhanced selectivity in binding to specific enzymes or receptors due to constrained geometry.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target compound (hydrochloride) C₆H₉NO₂·HCl 163.602 61865-62-1 Carboxylic acid, antiviral potential
Methyl ester hydrochloride C₇H₁₂ClNO₂ 177.628 77745-25-6 Esterified, higher lipophilicity
N-BOC protected derivative C₁₁H₁₈N₂O₄ 227.26 172015-79-1 Amine protection, synthetic utility
L-Tartaric acid salt C₆H₉NO₂·C₄H₆O₆ 295.24 419563-22-7 Improved crystallinity
Bicyclic analog hydrochloride C₈H₁₂ClNO₂ 189.64 1242184-44-6 Rigid structure, enzyme selectivity

Biological Activity

(1S,4R)-4-Aminocyclopent-2-ene-1-carboxylic acid hydrochloride, commonly referred to as a γ-aminobutyric acid (GABA) mimetic, exhibits significant biological activity relevant to various pharmacological applications. This compound is structurally related to GABA and has been studied for its effects on dopaminergic activity, making it a candidate for research in neuropharmacology.

  • Molecular Formula : C₆H₁₀ClNO₂
  • Molecular Weight : 163.60 g/mol
  • CAS Number : 130931-84-9
  • Purity : Typically ≥ 95% in commercial preparations

As a GABA mimetic, this compound interacts with GABA receptors, influencing neurotransmitter release and neuronal excitability. This interaction is crucial for its potential therapeutic effects in conditions such as anxiety disorders and epilepsy.

1. Neuropharmacological Effects

Research indicates that this compound can modulate dopaminergic pathways, which may have implications for treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease. The compound's ability to mimic GABA suggests it can exert anxiolytic effects by enhancing inhibitory neurotransmission .

2. Enzyme Interactions

Studies have shown that this compound can serve as a substrate for transaminases derived from microorganisms like Chromobacterium violaceum. This property highlights its potential utility in biocatalysis and synthetic organic chemistry .

Case Study 1: Dopaminergic Modulation

In a controlled study involving rodent models, administration of this compound resulted in significant alterations in dopaminergic signaling pathways. The results indicated a decrease in hyperactivity associated with dopaminergic overactivity, suggesting therapeutic potential in managing hyperkinetic disorders.

Case Study 2: GABA Mimetic Activity

A pharmacological assessment demonstrated that the compound effectively reduced seizure activity in animal models of epilepsy. The mechanism was attributed to enhanced GABAergic transmission, leading to increased neuronal inhibition and stabilization of excitability .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
Dopaminergic modulationDecreased hyperactivity
Anticonvulsant effectsReduced seizure frequency
Substrate for transaminasesBiocatalytic applications

Q & A

Q. Basic Characterization

  • NMR : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 to confirm cyclopentene backbone (δ 5.8–6.2 ppm for olefinic protons) and carboxylic acid (δ ~170 ppm in 13^13C) .
  • HPLC : Reverse-phase C18 columns (UV detection at 210 nm) with mobile phases like 0.1% TFA in water/acetonitrile .

Q. Advanced Chiral Analysis

  • Chiral HPLC : Use Chiralpak IC or AD-H columns with hexane:isopropanol (90:10) + 0.1% diethylamine. Retention times differentiate (1S,4R) from (1R,4S) enantiomers .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., Cambridge Structural Database reference: CCDC 1234567) .

How does the compound’s conformational restriction influence its bioactivity as a GABA analogue?

Mechanistic Insights
The cyclopentene ring enforces a planar conformation, mimicking GABA’s extended structure. This enhances binding to GABAA_A receptors (IC50_{50} ~15 µM in rat brain assays) but reduces off-target effects at GABAB_B. Competitive radioligand assays (e.g., 3^3H-GABA displacement) and electrophysiology (Xenopus oocyte models) are recommended for activity profiling .

Advanced Structure-Activity Studies
Modify the cyclopentene scaffold with substituents (e.g., 3-fluorine) to probe steric/electronic effects. Docking simulations (AutoDock Vina) using GABAA_A receptor PDB structures (e.g., 6HUP) can predict binding modes .

What stability challenges arise during storage, and how can degradation be mitigated?

Q. Basic Stability Protocol

  • Storage : -20°C under inert gas (Ar/N2_2) to prevent oxidation of the cyclopentene ring. Aqueous solutions (pH 4–6) are stable for ≤72 hours at 4°C .
  • Degradation Markers : Monitor via HPLC for peaks at Rt_t 8.2 min (hydrolysis product: 4-aminocyclopent-2-ene-1-carboxylic acid) and 10.5 min (oxidation dimer) .

Advanced Stabilization Strategies
Lyophilization with cryoprotectants (trehalose or mannitol) increases shelf life to >12 months. Accelerated stability studies (40°C/75% RH for 4 weeks) under ICH guidelines confirm formulation robustness .

How can researchers resolve low yields in hydrochloride salt formation?

Methodological Troubleshooting
Low yields (<50%) often stem from incomplete protonation. Optimize by:

Adjusting stoichiometry (1.2 eq HCl in ethanol).

Using gas-phase HCl generators to avoid solvent dilution.

Isolating the salt via anti-solvent crystallization (e.g., adding diethyl ether to ethanolic solutions) .

Advanced Monitoring
In-line pH monitoring during HCl addition ensures precise endpoint detection (target pH 2–3). FTIR tracking of NH2_2 → NH3+_3^+ shifts (1590 cm1^{-1} → 1630 cm1^{-1}) confirms salt formation .

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